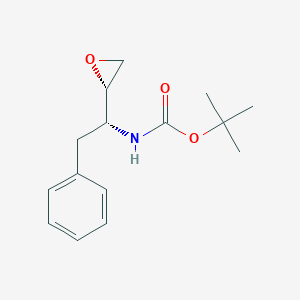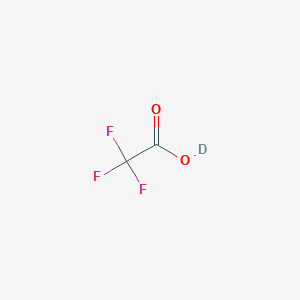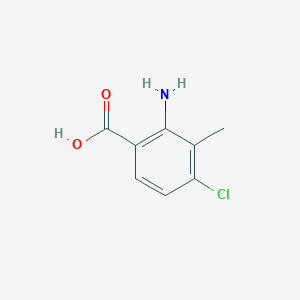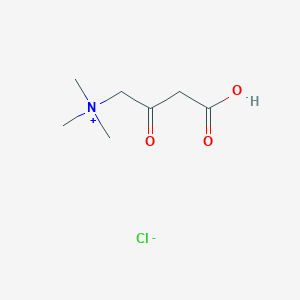
(3-Carboxy-2-oxopropyl)trimethylammonium chloride
描述
Molecular Structure Analysis
The molecular structure of “(3-Carboxy-2-oxopropyl)trimethylammonium chloride” consists of a carboxy group (-COOH), a 2-oxopropyl group (C3H5O), and a trimethylammonium group (N(CH3)3) attached to a central carbon atom .Physical And Chemical Properties Analysis
“(3-Carboxy-2-oxopropyl)trimethylammonium chloride” has a molecular weight of 195.64 g/mol. The compound has a molecular formula of C7H14ClNO3.科学研究应用
Etherifying Agents Production : The synthesis of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride, a related compound, is a cost-effective method for producing etherifying agents with low toxicity and high yield (Cheng Yu-xian, 2010).
Applications in Petroleum, Environmental Protection, and Papermaking : This compound is synthesized efficiently via the organic solvent method, finding applications in petroleum exploration, environmental protection, and papermaking (Wang Qing-jun, 2006).
Modeling Carnitine Conformations : Diastereoisomers of racemic (3-carboxy-2-hydroxy-1-cyclohexyl)trimethylammonium chloride serve as rigid models for different low-energy conformations of carnitine in solid state (W. Brouillette et al., 1995).
Plant Growth Modification : Compounds like (2-chloroethyl) trimethylammonium chloride reduce wheat plant height and increase stem diameter, showing effects antagonistic to gibberellin (N. Tolbert, 1960).
Potential Antirheumatic Drug : A carbon-14-labelled variant of this compound shows promise as a cartilage-targeted antirheumatic drug (I. Giraud et al., 2000).
Capillary Electrophoresis in Analytical Chemistry : Poly([2-(methacryloyl)oxyethyl)trimethylammonium chloride) coated silica capillaries are used in capillary electrophoresis for separating proteins and other particles (J. Witos et al., 2013).
Ionic Character Investigation : The trimethylammonium chloride molecule demonstrates ionic characteristics, suggesting possible ionic bonding between trimethylamine and hydrogen chloride (A. Legon & C. Rego, 1989).
Antibacterial Cotton Fabric : Carboxymethyl chitosan and quaternary ammonium salts are used to create durable, antibacterial cotton fabrics, suitable for daily use (Lujie Wang et al., 2021).
安全和危害
The safety data sheet for a similar compound, “(3-Carboxypropyl)trimethylammonium chloride”, indicates that it can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(3-carboxy-2-oxopropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJSRFNLTQWYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxy-2-oxopropyl)trimethylammonium chloride | |
CAS RN |
94291-69-7 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94291-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Carboxy-2-oxopropyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094291697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-carboxy-2-oxopropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

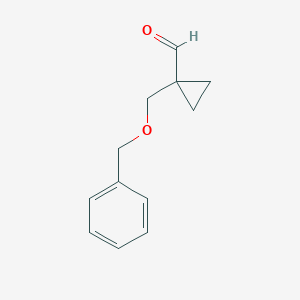
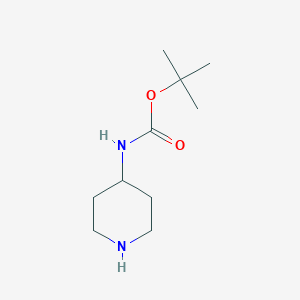
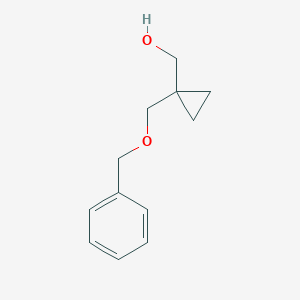
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
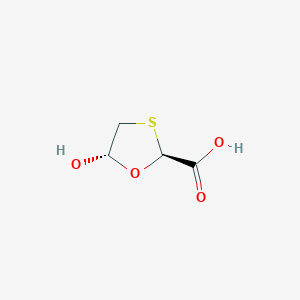
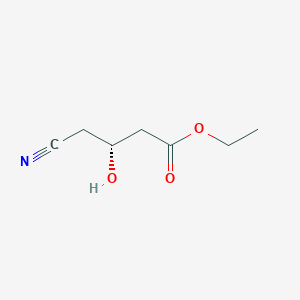
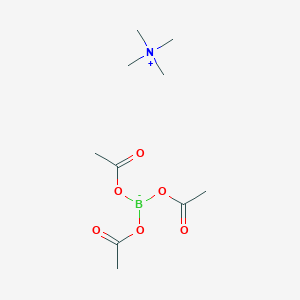
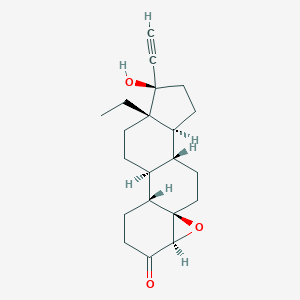
![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
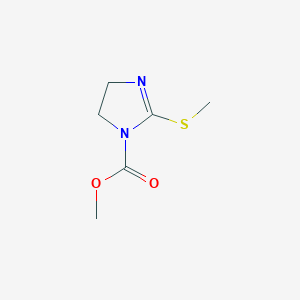
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
